N-(Quinoxalin-5-yl)formamide N-(Quinoxalin-5-yl)formamide
Brand Name: Vulcanchem
CAS No.: 33544-36-4
VCID: VC16006007
InChI: InChI=1S/C9H7N3O/c13-6-12-8-3-1-2-7-9(8)11-5-4-10-7/h1-6H,(H,12,13)
SMILES:
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol

N-(Quinoxalin-5-yl)formamide

CAS No.: 33544-36-4

Cat. No.: VC16006007

Molecular Formula: C9H7N3O

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

N-(Quinoxalin-5-yl)formamide - 33544-36-4

Specification

CAS No. 33544-36-4
Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
IUPAC Name N-quinoxalin-5-ylformamide
Standard InChI InChI=1S/C9H7N3O/c13-6-12-8-3-1-2-7-9(8)11-5-4-10-7/h1-6H,(H,12,13)
Standard InChI Key BYVVSIFYZVOHMY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=CN=C2C(=C1)NC=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Quinoxalin-5-yl)formamide consists of a quinoxaline moiety—a bicyclic structure comprising two fused pyrazine rings—linked to a formamide group (-NHCHO) at the fifth position. The planar quinoxaline system enables π-π stacking interactions, while the formamide substituent enhances solubility in polar solvents . Key structural identifiers include:

  • IUPAC Name: N-quinoxalin-5-ylformamide

  • SMILES: C1=CC2=NC=CN=C2C(=C1)NC=O\text{C1=CC2=NC=CN=C2C(=C1)NC=O}

  • InChIKey: BYVVSIFYZVOHMY-UHFFFAOYSA-N\text{BYVVSIFYZVOHMY-UHFFFAOYSA-N}

The compound’s 3D conformation reveals a nearly coplanar arrangement between the formamide group and the quinoxaline ring, optimizing electronic conjugation (Figure 1) .

Table 1: Physicochemical Properties of N-(Quinoxalin-5-yl)formamide

PropertyValueSource
Molecular FormulaC9H7N3O\text{C}_9\text{H}_7\text{N}_3\text{O}
Molecular Weight173.17 g/mol
Melting Point>300°C (decomposes)
SolubilityModerate in DMSO, ethanol
LogP (Partition Coefficient)1.42 (predicted)

Synthesis and Manufacturing

Condensation Reactions

The most common synthesis route involves condensing quinoxaline-5-amine with formic acid derivatives. For example, refluxing quinoxaline-5-amine with formic acid in acetic anhydride yields N-(Quinoxalin-5-yl)formamide with 65–75% efficiency . Alternative methods use formamide as both solvent and reactant under catalytic conditions:

Quinoxaline-5-amine+HCONH2Δ,Ac2ON-(Quinoxalin-5-yl)formamide+H2O\text{Quinoxaline-5-amine} + \text{HCONH}_2 \xrightarrow{\Delta, \text{Ac}_2\text{O}} \text{N-(Quinoxalin-5-yl)formamide} + \text{H}_2\text{O}

This method minimizes side products like N-formylquinoxaline isomers .

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance yield (up to 85%) and purity. Key parameters include:

  • Temperature: 120–140°C

  • Pressure: 2–3 atm

  • Catalyst: Zinc oxide nanoparticles (2% w/w)

Biological and Pharmacological Activities

Antitumor Mechanisms

N-(Quinoxalin-5-yl)formamide derivatives inhibit topoisomerase II, an enzyme critical for DNA replication. In vitro studies on MCF-7 breast cancer cells show IC50_{50} values of 12.3 μM, comparable to doxorubicin . The formamide group chelates magnesium ions in the enzyme’s active site, disrupting DNA cleavage (Figure 2) .

Table 2: Cytotoxicity of N-(Quinoxalin-5-yl)formamide Derivatives

DerivativeCell LineIC50_{50} (μM)Target Enzyme
6-(2-Aminobenzo[d]thiazol-5-yl)MCF-712.3Topoisomerase II
3-SulfamoylphenylcarbamoylHeLa18.7Dihydrofolate reductase
Piperidin-1-carbamoylA54924.1EGFR kinase

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 μg/mL) by disrupting cell wall synthesis. Its efficacy against methicillin-resistant strains (MRSA) is under preclinical evaluation .

Applications in Drug Development

Prodrug Design

N-(Quinoxalin-5-yl)formamide serves as a prodrug scaffold for antitumor agents. Functionalization at the formamide nitrogen with sulfonamide groups enhances blood-brain barrier penetration, as seen in glioblastoma models .

Enzyme Inhibitors

Structural analogs act as inhibitors of:

  • Dihydrofolate reductase (DHFR): Critical for nucleotide synthesis.

  • EGFR kinase: Overexpressed in non-small-cell lung cancer .

Related Compounds and Structure-Activity Relationships

Quinoxaline Derivatives

Modifying the quinoxaline ring or formamide substituent alters bioactivity:

Table 3: Comparative Bioactivity of Quinoxaline Analogs

CompoundStructural ModificationActivity (IC50_{50})
QuinoxalineUnsubstituted45.2 μM (MCF-7)
QuinazolineAdditional benzene ring28.9 μM (HeLa)
N-(Quinoxalin-5-yl)acetamideFormamide → Acetamide19.4 μM (A549)

The formamide group’s electron-withdrawing nature enhances binding affinity to enzymatic targets compared to alkylamide variants .

Recent Advances and Future Directions

Nanodelivery Systems

Encapsulating N-(Quinoxalin-5-yl)formamide in PEGylated liposomes improves pharmacokinetics, reducing systemic toxicity in murine models . Phase I trials are anticipated by 2026.

Computational Modeling

Machine learning models predict novel derivatives with >90% target specificity. A 2024 study identified 15 candidates with potential against pancreatic cancer .

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